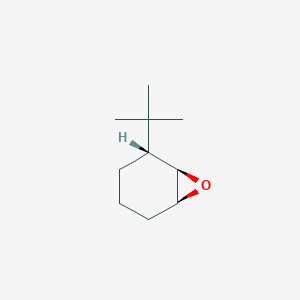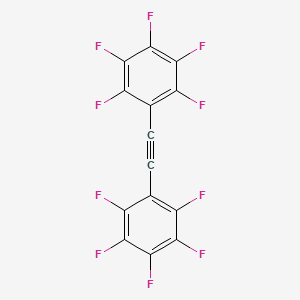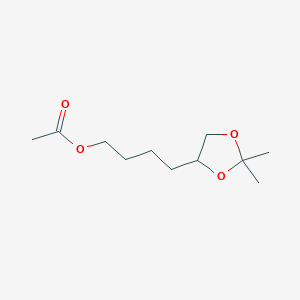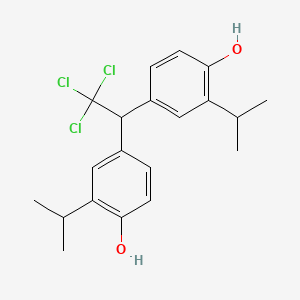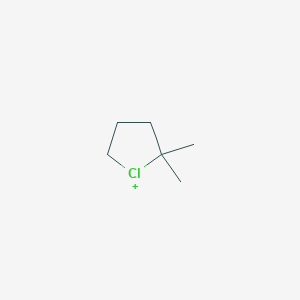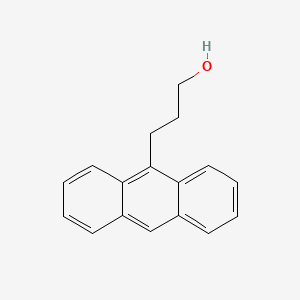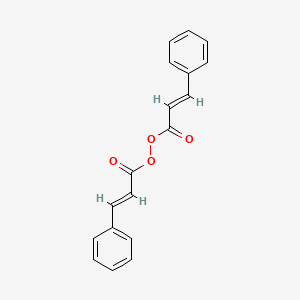
5-Ethyl-3,8-dimethyl-1,6-dihydroazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3,8-dimethyl-1,6-dihydroazulene is an organic compound with the molecular formula C14H18 It belongs to the class of azulenes, which are bicyclic aromatic hydrocarbons known for their distinctive blue color
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3,8-dimethyl-1,6-dihydroazulene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl and methyl-substituted cycloheptatriene derivatives with suitable reagents to form the azulene core. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3,8-dimethyl-1,6-dihydroazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted azulenes, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Ethyl-3,8-dimethyl-1,6-dihydroazulene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of azulenes and their derivatives.
Biology: Research into its potential biological activities, such as anti-inflammatory or antimicrobial properties, is ongoing.
Medicine: The compound is being investigated for its potential therapeutic applications.
Industry: It is used in the development of dyes and pigments due to its unique color properties.
Mechanism of Action
The mechanism by which 5-Ethyl-3,8-dimethyl-1,6-dihydroazulene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved can include modulation of oxidative stress, inhibition of microbial growth, or interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Azulene: The parent compound of the azulene family, known for its blue color.
1,4-Dimethylazulene: A derivative with two methyl groups at positions 1 and 4.
7-Ethyl-3,6-dihydro-1,4-dimethylazulene: A closely related compound with similar structural features.
Uniqueness
5-Ethyl-3,8-dimethyl-1,6-dihydroazulene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for studying structure-activity relationships and developing new applications in various fields.
Properties
CAS No. |
18454-88-1 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
5-ethyl-3,8-dimethyl-1,6-dihydroazulene |
InChI |
InChI=1S/C14H18/c1-4-12-7-5-10(2)13-8-6-11(3)14(13)9-12/h5-6,9H,4,7-8H2,1-3H3 |
InChI Key |
NVMJWYJTLVURAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(CC=C2C)C(=CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


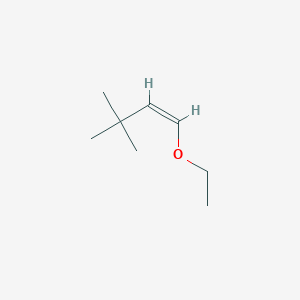
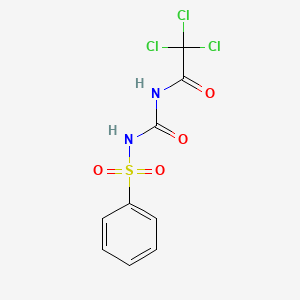
![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)
